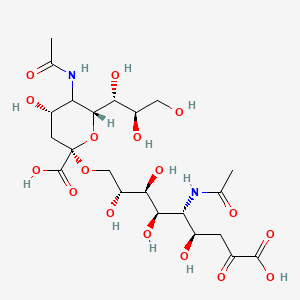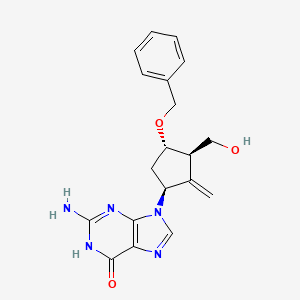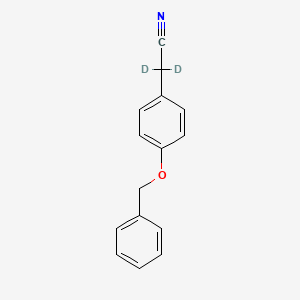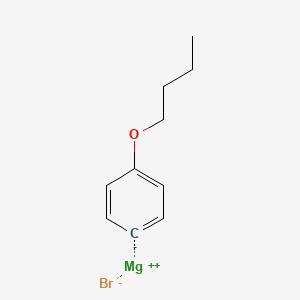
Phenobarbital-d5 1-Butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenobarbital-d5 1-Butyric Acid is a deuterated derivative of Phenobarbital, a barbiturate used primarily as an anticonvulsant and sedative. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including pharmacokinetic studies and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital-d5 1-Butyric Acid typically involves the deuteration of Phenobarbital followed by the introduction of a butyric acid moiety. The process begins with the preparation of Phenobarbital-d5, which is achieved by substituting hydrogen atoms with deuterium. This is followed by a reaction with butyric acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as LC/MS and NMR, is crucial in monitoring the synthesis and confirming the structure of the compound .
化学反应分析
Types of Reactions
Phenobarbital-d5 1-Butyric Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学研究应用
Phenobarbital-d5 1-Butyric Acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Phenobarbital and its derivatives.
Biology: Employed in metabolic studies to understand the biotransformation of Phenobarbital in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Phenobarbital.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
Phenobarbital-d5 1-Butyric Acid exerts its effects by acting on gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory effects of GABA by increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal excitability. This mechanism elevates the seizure threshold and decreases the spread of seizure activity .
相似化合物的比较
Similar Compounds
Phenobarbital: The non-deuterated form of Phenobarbital-d5 1-Butyric Acid, widely used as an anticonvulsant and sedative.
Butalbital: Another barbiturate with similar sedative properties but different pharmacokinetic profiles.
Pentobarbital: A barbiturate used for its sedative and anesthetic effects
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for more precise analytical measurements compared to its non-deuterated counterparts .
属性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC 名称 |
4-[2,4,6-trioxo-5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinan-1-yl]butanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-16(11-7-4-3-5-8-11)13(21)17-15(23)18(14(16)22)10-6-9-12(19)20/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,20)(H,17,21,23)/i1D3,2D2 |
InChI 键 |
CAKKYRPAEHEPKD-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
规范 SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)



![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)





![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
